![molecular formula C16H20Cl2N2O3 B14377985 2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate CAS No. 90096-32-5](/img/structure/B14377985.png)
2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to a piperazine ring, which is further linked to an ethyl 3-oxobutanoate moiety. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate typically involves the reaction of 2,5-dichloroaniline with piperazine to form 2,5-dichlorophenylpiperazine. This intermediate is then reacted with ethyl 3-oxobutanoate under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The choice of solvents and reaction conditions may be adjusted to ensure cost-effectiveness and environmental safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are explored for their potential use in treating neurological disorders, such as schizophrenia and depression.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate involves its interaction with specific molecular targets. Piperazine derivatives are known to act on neurotransmitter receptors, such as dopamine and serotonin receptors. The compound may function as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cariprazine: An atypical antipsychotic used to treat schizophrenia and bipolar disorder.
Risperidone: Another antipsychotic with a similar piperazine structure.
Olanzapine: Atypical antipsychotic with a different chemical structure but similar pharmacological effects.
Uniqueness
2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its dichlorophenyl group and ethyl 3-oxobutanoate moiety contribute to its unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
90096-32-5 |
|---|---|
Molekularformel |
C16H20Cl2N2O3 |
Molekulargewicht |
359.2 g/mol |
IUPAC-Name |
2-[4-(2,5-dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate |
InChI |
InChI=1S/C16H20Cl2N2O3/c1-12(21)10-16(22)23-9-8-19-4-6-20(7-5-19)15-11-13(17)2-3-14(15)18/h2-3,11H,4-10H2,1H3 |
InChI-Schlüssel |
STJVLLVXMVRROW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)OCCN1CCN(CC1)C2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


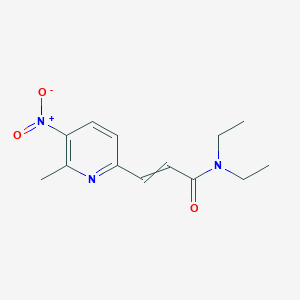
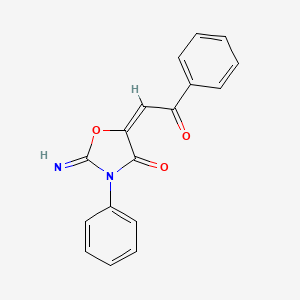
![6-Bromo-3-[4-(2-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14377926.png)

![1-[(2R,4R)-2-benzoyl-4-phenylpiperidin-1-yl]-2,2-diethylbutan-1-one](/img/structure/B14377934.png)
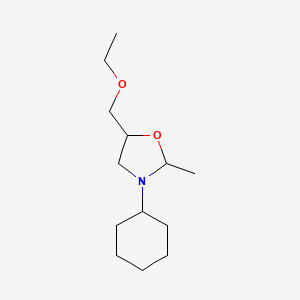
![1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14377941.png)
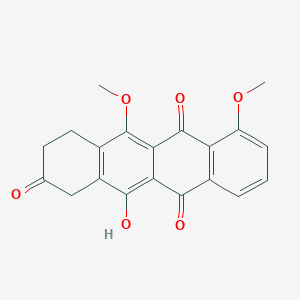
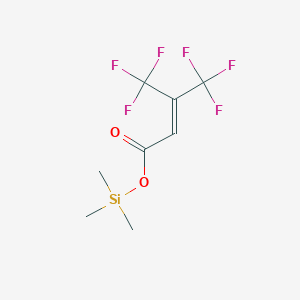
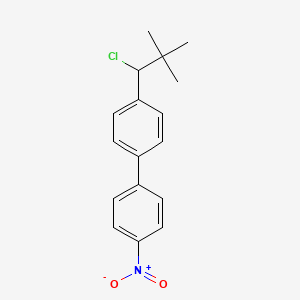
![1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14377960.png)
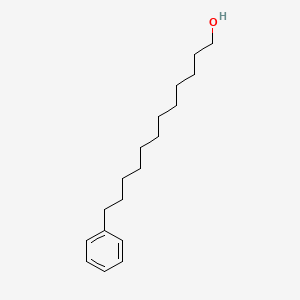
![1-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperidine](/img/structure/B14377974.png)
![2-[(6-Amino-2-fluoro-9H-purin-9-yl)methoxy]propane-1,3-diol](/img/structure/B14377976.png)
